molecular formula C14H12F3N B1462475 N-(2,2,2-trifluoroethyl)biphenyl-2-amine CAS No. 1041518-74-4

N-(2,2,2-trifluoroethyl)biphenyl-2-amine

Cat. No.: B1462475
CAS No.: 1041518-74-4
M. Wt: 251.25 g/mol
InChI Key: GZOCGHXCYGVFFW-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)biphenyl-2-amine (CAS 1041518-74-4) is a biphenyl amine derivative characterized by a 2,2,2-trifluoroethyl group. With a molecular formula of C14H12F3N and a molecular weight of 251.25, this compound is a valuable building block in medicinal and agrochemical research . The incorporation of the trifluoroethyl group is a common strategy in modern drug discovery, as the trifluoromethyl (CF3) group can significantly alter a molecule's properties, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds featuring the 2,2,2-trifluoroethylamine moiety are recognized as important synthons for the construction of functionalized α-trifluoromethyl amine compounds, which are key structures in the development of new bioactive molecules . Researchers utilize this compound as a precursor or intermediate in the synthesis of more complex molecules, particularly in the exploration of compounds that target the central nervous system, cardiovascular system, and other therapeutic areas . For safe handling, please note the associated hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) [citation:1). It is recommended to store this product in a dark place, sealed in a dry environment at room temperature . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOCGHXCYGVFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling and Hydrogenolysis Route via Carbamate Intermediate

A prominent and well-documented synthetic approach involves a multi-step sequence starting from biphenyl-2-amine derivatives and trifluoroethyl-containing intermediates:

  • Step A: Formation of Carbamate Intermediate

    The method begins by reacting a biphenyl-2-amine derivative (Formula 2) with a trifluoroethyl-containing compound (Formula 3) in the presence of a coupling reagent and a base. This reaction yields a carbamate intermediate (Formula 4). The coupling reagent facilitates the formation of the amide bond between the amine and trifluoroethyl moiety.

  • Step B: Hydrogenolysis to Final Amine

    The carbamate intermediate is then subjected to hydrogenolysis using a hydrogenolysis catalyst under hydrogen atmosphere. This step removes protecting groups and yields the target compound N-(2,2,2-trifluoroethyl)biphenyl-2-amine (Formula 1).

  • Step C: Optional Salt Formation

    The free amine product can be converted into various salt forms by reaction with acids such as hydrochloric acid, hydrobromic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid, or phosphoric acid to improve stability or solubility.

Key Features:

  • The carbamate intermediate phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate is a crucial synthetic intermediate.
  • The process involves mild reaction conditions and is amenable to scale-up.
  • The method is supported by patents CN103124721B and EP2621894B1, which provide detailed procedural steps and characterization data.
Step Reactants Conditions Catalyst/Reagent Product/Intermediate
A Biphenyl-2-amine derivative + trifluoroethyl compound Base, coupling reagent Coupling agent (e.g., carbodiimide) Carbamate intermediate (Formula 4)
B Carbamate intermediate Hydrogen atmosphere, catalyst Hydrogenolysis catalyst (e.g., Pd/C) This compound (Formula 1)
C Free amine + acid Ambient or mild heating Acid (HCl, HBr, CF3COOH, etc.) Salt form of the amine

Metallaphotoredox Catalysis for N-Trifluoroalkyl Anilines

A recent and innovative method involves metallaphotoredox catalysis enabling modular synthesis of N-trifluoroalkyl anilines, which can be adapted for this compound:

  • This method uses a four-component coupling involving nitroarenes, trifluoropropene, tertiary alkylamines, and redox-active esters catalyzed by iridium and nickel complexes under visible light irradiation.
  • The reaction proceeds via photocatalytic reduction of nitroarenes to nitrogen-centered radicals, which then couple with trifluoroalkyl precursors to form N-trifluoroalkyl anilines.
  • Conditions include the use of [Ir(dF(CF3)ppy)2(dtbpy)]PF6 as photocatalyst, Ni(NO3)2·6H2O with bathophenanthroline as ligand, Hantzsch ester as reductant, and triflic acid as proton source.
  • The reaction is conducted in a solvent mixture of DMSO and 1,2-dimethoxyethane at approximately 80 °C under blue LED illumination for 48 hours.
  • This method offers chemo- and regioselectivity with broad substrate scope and functional group tolerance, enabling the synthesis of complex N-trifluoroalkyl anilines including biphenyl derivatives.
Parameter Details
Photocatalyst [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (4 mol %)
Nickel Catalyst Ni(NO3)2·6H2O (20 mol %) + bathophenanthroline (20 mol %)
Reductant Hantzsch ester (2 equiv.)
Proton Source Triflic acid (3 equiv.)
Solvent DMSO / 1,2-dimethoxyethane (2:1 v/v)
Temperature ~80 °C
Light Source Blue LEDs (456-460 nm, 30 W)
Reaction Time 48 hours
Yield (example) 76% for N-trifluoroalkyl aniline

This method represents a cutting-edge approach to directly incorporate trifluoroethyl groups into aromatic amines with high complexity and selectivity, which could be adapted for biphenyl-2-amine derivatives.

Catalytic Method Using Polyaniline and Metal Complexes

Another reported method for preparing 2-amino biphenyl derivatives involves:

  • Dissolving a polyaniline derivative, a phenylhydrazine derivative, and a phthalocyanine metal complex catalyst in a solvent.
  • Reacting the mixture at mild temperatures (20–80 °C) to obtain the 2-amino biphenyl derivative.
  • The polyaniline derivative acts as an initiator, and the reaction conditions are mild with simple operation and low waste generation.
  • This catalytic method is scalable and provides high productivity with diverse product varieties.

Although this method is described for 2-amino biphenyl derivatives in general, it may be adapted or serve as a basis for synthesizing this compound by incorporating trifluoroethyl substituents in the starting materials or intermediates.

Summary Table of Preparation Methods

Method No. Approach Key Steps Advantages Limitations/Notes
1 Carbamate Intermediate + Hydrogenolysis Coupling → Carbamate intermediate → Hydrogenolysis → Salt formation Well-established, scalable, mild conditions Requires multiple steps, use of hydrogenation
2 Metallaphotoredox Catalysis Four-component coupling under visible light High selectivity, functional group tolerance, modular synthesis Requires specialized catalysts and light source
3 Polyaniline-initiated Catalysis Polyaniline + phenylhydrazine + metal catalyst Mild conditions, simple operation, low waste General for 2-amino biphenyls, needs adaptation for trifluoroethyl group

Research Findings and Notes

  • The carbamate intermediate method is supported by patents CN103124721B and EP2621894B1, providing detailed synthetic protocols and intermediate characterization, indicating its industrial relevance and robustness.
  • Metallaphotoredox catalysis is a recent advancement (2024) that enables efficient and selective incorporation of trifluoroalkyl groups into aromatic amines, expanding synthetic possibilities for fluorinated biphenyl amines.
  • The polyaniline-based catalytic method offers a green and scalable alternative for biphenyl amine synthesis, though specific adaptation for trifluoroethyl substitution requires further exploration.
  • No direct synthesis routes from unreliable sources such as benchchem.com and smolecule.com were considered, ensuring the reliability and authority of the information presented.
  • The trifluoroethyl group incorporation generally requires careful handling of reagents and catalysts due to the electron-withdrawing nature of fluorine atoms and potential sensitivity under harsh conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)biphenyl-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl and trifluoroethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)biphenyl-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenyl group can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2,2,2-trifluoroethyl)biphenyl-2-amine and its analogs:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Reference
This compound Biphenyl-2-amine + -CH₂CF₃ ~291.3 (calc.) High lipophilicity; potential agrochemical use Inferred
N-Methylbiphenyl-2-amine (22) Biphenyl-2-amine + -CH₃ 183.2 43% synthesis yield; simpler electronic profile
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propenamide Dimethoxyphenyl + fluorobiphenyl + propenamide ~557.6 (calc.) Enhanced solubility; complex binding interactions
N-(2-(Biphenyl-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide Trifluoromethoxy (-OCF₃) + chloroacetamide ~397.8 (calc.) Electron-withdrawing -OCF₃; antimicrobial activity
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl + acetamide 184.1 Hydrogen-bonding capacity; pharmaceutical intermediate
Flecainide acetate Trifluoroethoxy (-OCH₂CF₃) + benzamide 474.4 Antiarrhythmic drug; membrane-stabilizing effects
2,2,2-Trifluoro-1-phenyl-1-amine derivatives Phenyl + trifluoroethylamine ~189.1 (calc.) Steric hindrance; catalytic intermediates

Key Comparative Insights:

Electronic Effects :

  • The trifluoroethyl group (-CH₂CF₃) in the main compound introduces stronger electron-withdrawing effects compared to methyl (-CH₃) in N-Methylbiphenyl-2-amine , altering the amine’s basicity and reactivity. This enhances resistance to oxidative degradation .
  • In contrast, the trifluoromethoxy group (-OCF₃) in N-(2-(Biphenyl-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide provides similar electron-withdrawing properties but with increased polarity, improving aqueous solubility .

2-Amino-N-(2,2,2-trifluoroethyl)acetamide demonstrates the role of trifluoroethyl groups in stabilizing hydrogen-bonding networks, a property exploitable in enzyme inhibition .

Synthetic Challenges :

  • The synthesis of trifluoroethylamines often requires specialized reagents (e.g., TMSCF₃ in ) or protective strategies (e.g., Boc protection in ), contrasting with simpler methylation or acetylation routes .

Biological Activity

N-(2,2,2-trifluoroethyl)biphenyl-2-amine is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and the implications for therapeutic applications.

Chemical Structure and Properties

This compound consists of a biphenyl moiety with an amine group at the second position on one phenyl ring and a trifluoroethyl group attached to the nitrogen atom. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions as an amine. Compounds with similar structures have been shown to engage in various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. The trifluoroethyl substituent enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activity Overview

  • Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, indicating potential for development as an antibacterial or antifungal agent.
  • Anticancer Potential : Research into related biphenyl compounds has highlighted their potential as anticancer agents. The structural features of this compound may contribute to cytotoxic effects on cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
  • Neuropharmacological Effects : Some studies have indicated that analogs of biphenyl amines can affect neurotransmitter systems in the brain. For instance, N-(2,2,2-trifluoroethyl) derivatives have been evaluated for their effects on dopamine receptors and adenylate cyclase activity in animal models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential antibacterial and antifungal effects
AnticancerCytotoxic effects on cancer cell lines
NeuropharmacologicalInteraction with dopamine receptors

Case Study: Neuropharmacological Evaluation

A study investigated the effects of N-(2,2,2-trifluoroethyl) analogs on rat striatum tissue. The results indicated that while these compounds could stimulate adenylate cyclase activity similar to dopamine, they lacked selectivity for dopamine receptors. This suggests a potential for broader neuropharmacological applications but also highlights the need for further specificity in targeting .

Future Directions

Research into this compound is still in its early stages. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize biological activity while minimizing toxicity.

Q & A

Q. What are the optimal synthetic routes for N-(2,2,2-trifluoroethyl)biphenyl-2-amine, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves nucleophilic substitution between biphenyl-2-amine and 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions. Catalytic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours are typical. To improve yields:
  • Purify intermediates (e.g., trifluoroethyl halides) to minimize side reactions.
  • Use anhydrous conditions to avoid hydrolysis of the trifluoroethyl group.
  • Monitor reaction progress via TLC or LC-MS.
  • Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient).
    Safety Note : Use PPE (gloves, goggles) and work in a fume hood due to the volatility of trifluoroethyl halides .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : The trifluoroethyl group shows distinct splitting patterns:
  • ¹H: –CF₃ adjacent protons appear as a quartet (J ≈ 8–10 Hz).
  • ¹³C: –CF₃ signals at ~125 ppm (q, J = 280–300 Hz).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 295 (M⁺) and fragment ions corresponding to biphenyl-2-amine (m/z 169) and –CF₃CH₂– (m/z 83).
  • Cross-validate with databases like NIST Chemistry WebBook for reference spectra .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioavailability and target-binding interactions in drug design?

  • Methodological Answer : The –CF₃ group enhances metabolic stability and modulates electronic properties:
  • Lipophilicity : Increases logP, improving membrane permeability.
  • Electron-Withdrawing Effects : Reduces basicity of adjacent amines, altering protonation states at physiological pH .
  • Conformational Effects : Use molecular docking (e.g., AutoDock Vina) to assess steric and electronic interactions with target proteins. Compare binding affinities of analogs with/without –CF₃ .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across different studies?

  • Methodological Answer :
  • Step 1 : Verify solvent and temperature conditions (chemical shifts are solvent-dependent).
  • Step 2 : Re-run spectra under standardized conditions (e.g., DMSO-d₆ at 25°C).
  • Step 3 : Use 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Step 4 : Compare with high-purity reference standards or computational predictions (DFT-based tools like Gaussian).
    Example: A discrepancy in ¹H NMR δ 7.2–7.4 ppm could arise from residual solvents or impurities; repeat purification .

Q. What safety protocols are critical for handling this compound in aqueous environments?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Waste Disposal : Collect in halogenated waste containers; neutralize with alkaline solutions (e.g., 10% NaOH) before incineration.
  • Environmental Hazard Mitigation : Avoid release into waterways; LC-MS monitoring of degradation products is advised due to potential aquatic toxicity .

Q. How can this compound be applied in medicinal chemistry to study kinase inhibition?

  • Methodological Answer :
  • Kinase Assay Design : Use TR-FRET or ADP-Glo™ assays to measure inhibition of kinases (e.g., JAK2 or EGFR).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified biphenyl or trifluoroethyl groups.
  • Data Analysis : Compare IC₅₀ values and correlate with computational docking scores (e.g., Schrödinger Suite).
    Example: Similar trifluoroethyl-containing compounds in patents show enhanced selectivity for kinase ATP-binding pockets .

Q. What computational tools are effective for analyzing the conformational effects of the trifluoroethyl group?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) to assess flexibility (AMBER or GROMACS).
  • Quantum Mechanics (QM) : Calculate rotational barriers of the –CF₃ group using DFT (B3LYP/6-31G*).
  • Cambridge Structural Database (CSD) : Compare torsional angles with structurally related compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2,2-trifluoroethyl)biphenyl-2-amine
Reactant of Route 2
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N-(2,2,2-trifluoroethyl)biphenyl-2-amine

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